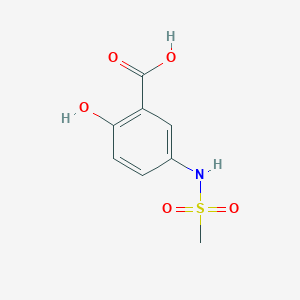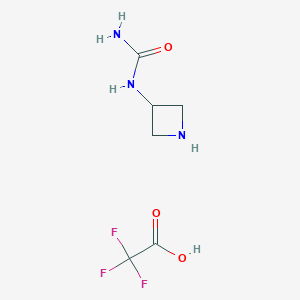
2-Hydroxy-5-methanesulfonamidobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methanesulfonamidobenzoic acid is a chemical compound with the CAS Number: 926243-08-5 . It has a molecular weight of 231.23 and its IUPAC name is 2-hydroxy-5-[(methylsulfonyl)amino]benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of 24 atoms . These include 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Sulfur atom . The compound contains a total of 24 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 sulfonamide .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Analytical Methods
Occurrence, Fate, and Behavior in Aquatic Environments
Research has highlighted the environmental presence and fate of parabens, chemical cousins to 2-Hydroxy-5-methanesulfonamidobenzoic acid, underscoring their ubiquity in aquatic systems due to widespread usage in consumer products. These studies reveal that, despite wastewater treatments that effectively remove parabens, these compounds persist at low levels in effluents and surface waters, raising concerns about their potential as weak endocrine disruptors and necessitating further examination of their environmental behaviors and effects (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods for Determining Antioxidant Activity
The evaluation of antioxidant activities, a relevant feature for compounds like this compound, involves various analytical techniques. These methodologies, such as ORAC, HORAC, TRAP, and TOSC, are crucial for assessing the potential health benefits and environmental impact of such compounds. This research supports the development of accurate, reliable assays for antioxidant capacity, which could be applicable to this compound in environmental and biological contexts (Munteanu & Apetrei, 2021).
Biochemical Insights and Potential Applications
Photocatalysis and Photosensitization in Environmental Remediation
The exploration of photocatalytic and photosensitizing processes opens up avenues for the environmental application of this compound. Studies on the oxidation of sulfur compounds via photocatalysis highlight the potential of using chemical analogs or derivatives for mitigating pollution in industrial and water treatment contexts. This research points towards innovative strategies for environmental cleanup, where compounds like this compound could play a role in developing more efficient and sustainable remediation technologies (Cantau et al., 2007).
Enzymatic Degradation of Organic Pollutants
The study on the application of redox mediators in conjunction with oxidoreductive enzymes for the degradation of recalcitrant organic compounds, including pharmaceutical pollutants, presents a compelling case for the bio-remediation potential of compounds like this compound. These findings suggest that through biochemical or microbial mediation, it might be possible to enhance the degradation efficiency of persistent organic pollutants, thereby contributing to cleaner environmental technologies (Husain & Husain, 2007).
Wirkmechanismus
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-hydroxy-5-(methanesulfonamido)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-15(13,14)9-5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKPCFNDGFDHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701802.png)
![2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2701805.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2701807.png)
![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701809.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2701811.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2701812.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701813.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2701814.png)



